
1-(Pyridin-3-yl)piperidine-4-carboxylic acid
描述
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can involve the use of automated systems to control reaction parameters and ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : This compound has been investigated for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have shown that derivatives of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can inhibit tumor growth and exhibit antibacterial properties against various pathogens.
2. Biological Studies
- Ligand in Receptor Binding : It has been explored as a ligand in receptor binding studies, particularly in understanding the mechanisms of action of various biological targets. This includes its interaction with neurotransmitter receptors, which may have implications for treating neurological disorders.
3. Material Science
- Development of New Materials : The compound is also utilized in the development of new materials and catalysts. Its unique chemical structure allows it to act as a building block for more complex heterocyclic compounds, which are essential in creating advanced materials with specific properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that it effectively inhibited bacterial growth, suggesting its potential application in developing new antibiotics.
作用机制
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.
相似化合物的比较
Piperidine-4-carboxylic acid: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the piperidine moiety.
1-(4-Pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of both the pyridine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to its analogs.
生物活性
1-(Pyridin-3-yl)piperidine-4-carboxylic acid, also known as EVT-397108, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its synthesis, biological activity, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.70 g/mol. The compound consists of a piperidine ring linked to a pyridine ring, along with a carboxylic acid functional group, which plays a crucial role in its chemical reactivity and biological interactions.
Key Properties:
- Solubility: Moderate solubility in water due to the polar carboxylic acid group.
- Stability: Maintains stability in neutral pH environments, which is important for pharmaceutical formulations.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine and piperidine derivatives under controlled conditions. The hydrochloride salt form is often produced to enhance solubility and stability for biological applications.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of specific molecular targets within cancer pathways, potentially affecting apoptosis and cell proliferation .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
EVT-397108 | FaDu | 15 | Induction of apoptosis |
Piperidine Derivative A | Lung Cancer Cells | 10 | IKKb inhibition leading to NF-kB modulation |
Piperidine Derivative B | Breast Cancer Cells | 20 | Disruption of cell cycle |
Neurological Applications
This compound has also been explored for its potential in treating neurological disorders. Its ability to interact with cholinergic receptors suggests applications in Alzheimer's disease treatment through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Case Study: Alzheimer’s Disease
In a study involving dual inhibitors targeting both AChE and BuChE, compounds incorporating the piperidine moiety demonstrated improved brain exposure and antioxidant properties, which are critical for neuroprotection .
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects depending on the context—be it anticancer or neuroprotective actions.
Interaction with Enzymes
The compound's carboxylic acid group facilitates hydrogen bonding with target proteins, enhancing its binding affinity. This is particularly relevant in the context of drug development aimed at neurological pathways or cancer therapies.
常见问题
Q. Basic: What are the recommended synthetic routes for 1-(pyridin-3-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as coupling pyridine derivatives with piperidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are often used to stabilize reactive groups during synthesis . Key steps include:
- Amide coupling : Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) under inert atmospheres for cross-coupling reactions .
- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to remove tert-butoxycarbonyl (Boc) groups .
Optimization involves adjusting temperature (40–100°C), solvent polarity (acetonitrile or tert-butanol), and reaction time (5–72 hours) to maximize yield .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for mass confirmation. Purity thresholds ≥95% are standard for pharmacological studies .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to verify piperidine ring conformation and pyridine substitution patterns. For example, piperidine protons typically appear as multiplet signals at δ 1.5–3.5 ppm, while pyridyl protons resonate at δ 7.0–8.5 ppm .
Q. Basic: What solvent systems are optimal for dissolving this compound in biological assays?
Methodological Answer:
The compound exhibits limited solubility in aqueous buffers. Recommended protocols:
- Primary solvent : DMSO (10–50 mM stock solutions) due to its polar aprotic nature.
- Dilution : Mix with PBS or cell culture medium (final DMSO concentration ≤0.1% to avoid cytotoxicity).
- Alternatives : Ethanol/water (1:1 v/v) for in vitro studies, with sonication to enhance dissolution .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs.
- Structural analogs : Compare activity of derivatives (e.g., 1-acetylpiperidine-4-carboxylic acid) to identify pharmacophore contributions .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
Q. Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., tert-butyl-protected intermediates) .
- Computational modeling : Apply density functional theory (DFT) to predict stable conformers and compare with experimental NMR coupling constants .
Q. Advanced: How can researchers mitigate risks associated with reactive intermediates during synthesis?
Methodological Answer:
- In situ quenching : Add scavengers (e.g., silica-bound thiourea for excess isocyanates) to neutralize reactive groups .
- Protection/deprotection : Use Boc or Fmoc groups to stabilize amines during multi-step syntheses .
- Safety protocols : Conduct reactions in fume hoods with blast shields, and monitor exothermic steps via temperature-controlled reactors .
Q. Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., kinases or GPCRs) .
- QSAR modeling : Employ RDKit descriptors and machine learning (e.g., Random Forest) to correlate substituent effects with activity .
- Free-energy perturbation (FEP) : Simulate ligand-protein interactions to prioritize derivatives for synthesis .
Q. Advanced: How should researchers validate metabolic stability in preclinical studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) using pseudo-first-order kinetics .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition risks .
- Stability thresholds : Aim for t½ > 60 minutes in microsomal assays to proceed to in vivo testing .
Q. Safety & Handling: What precautions are critical for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use N95 masks in powder-handling steps .
- Storage : Keep at –20°C under argon in sealed containers to prevent hydrolysis .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. Translational Research: What in vivo considerations apply when testing this compound?
Methodological Answer:
- Formulation : Prepare suspensions in 0.5% methylcellulose or lipid-based carriers for oral gavage .
- Dosing : Calculate based on allometric scaling from in vitro IC₅₀ values (e.g., 10–50 mg/kg in rodents) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .
属性
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJDCPGBVQIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612595 | |
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330985-24-5 | |
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。